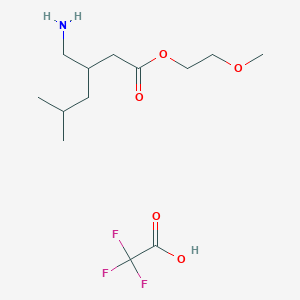
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate; trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate; trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate; trifluoroacetic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate hexanoic acid derivative, which undergoes esterification with methoxyethanol in the presence of an acid catalyst. The resulting ester is then subjected to aminomethylation using formaldehyde and a primary amine under basic conditions. Finally, the compound is treated with trifluoroacetic acid to introduce the trifluoroacetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate; trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate; trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate; trifluoroacetic acid involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and pathways. For example, the aminomethyl group can interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
2-Methoxyethyl acetate: Shares the methoxyethyl group but lacks the aminomethyl and trifluoroacetic acid moieties.
3-(Aminomethyl)-5-methylhexanoic acid: Contains the aminomethyl and hexanoic acid components but lacks the methoxyethyl and trifluoroacetic acid groups.
Trifluoroacetic acid derivatives: Compounds with similar trifluoroacetate groups but different core structures.
Uniqueness
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate; trifluoroacetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoroacetic acid moiety, in particular, enhances its stability and reactivity, making it a valuable compound in various scientific and industrial contexts.
特性
分子式 |
C13H24F3NO5 |
|---|---|
分子量 |
331.33 g/mol |
IUPAC名 |
2-methoxyethyl 3-(aminomethyl)-5-methylhexanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H23NO3.C2HF3O2/c1-9(2)6-10(8-12)7-11(13)15-5-4-14-3;3-2(4,5)1(6)7/h9-10H,4-8,12H2,1-3H3;(H,6,7) |
InChIキー |
WROWPCABRKCURM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CC(=O)OCCOC)CN.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B12437969.png)
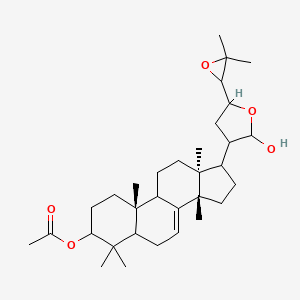
![3-chloro-2-({2-[5-(2-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12437976.png)
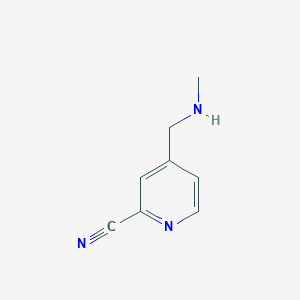

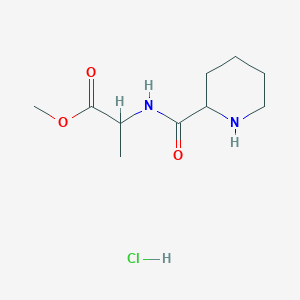
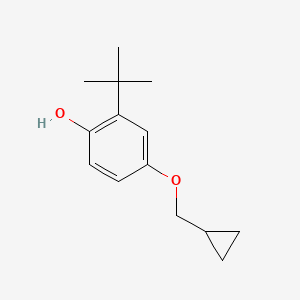
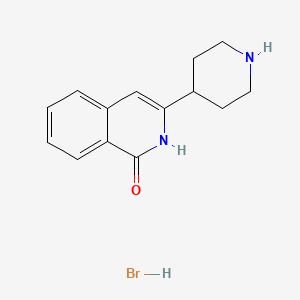
![1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12438017.png)
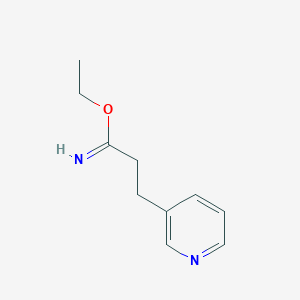
![5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12438027.png)


